molecular formula C12H16O4 B8380832 (2-Phenoxy)ethoxyacetic Acid Ethyl Ester

(2-Phenoxy)ethoxyacetic Acid Ethyl Ester

Cat. No.: B8380832
M. Wt: 224.25 g/mol
InChI Key: XHWMHBKJLPDHFA-UHFFFAOYSA-N
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Description

(2-Phenoxy)ethoxyacetic Acid Ethyl Ester is an ester derivative of phenoxyethoxyacetic acid, characterized by a phenoxyethoxy substituent attached to an acetic acid backbone, which is further esterified with ethanol.

Below, we compare it with structurally and functionally related compounds.

Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

ethyl 2-(2-phenoxyethoxy)acetate

InChI

InChI=1S/C12H16O4/c1-2-15-12(13)10-14-8-9-16-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3

InChI Key

XHWMHBKJLPDHFA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COCCOC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Ethoxyacetic Acid Ethyl Ester (Ethyl Ethoxyacetate)

  • Structure : C6H12O3 (MW: 132.16). Contains an ethoxy group directly attached to the acetic acid ethyl ester backbone.
  • Synthesis: Produced via esterification of ethoxyacetic acid with ethanol using HCl .
  • Metabolism: Metabolized to ethoxyacetic acid (EAA), a known toxic metabolite of ethylene glycol monoethyl ether (EGEE). In humans, ~23% of inhaled EGEE is excreted as EAA within 42 hours .
  • Toxicity : EAA is associated with reproductive and developmental toxicity in animal models .

Methyl Phenoxyacetate

  • Structure: C9H10O3 (MW: 166.18). Features a phenoxy group attached to an acetic acid methyl ester.
  • Synthesis: Derived from phenoxyacetic acid and methanol under acidic conditions .
  • Applications: Used in fragrances and as a chemical intermediate. Limited metabolic data available, but likely hydrolyzes to phenoxyacetic acid.

Ethyl 2-(2-tert-Butylphenoxy)acetate

  • Structure: C14H20O3 (MW: 236.31). Contains a bulky tert-butylphenoxy group.
  • Properties: Increased steric hindrance may reduce metabolic hydrolysis rates compared to unsubstituted phenoxy esters .

2-(2-Methoxyethoxy)ethoxyacetic Acid

  • Structure : C7H14O5 (MW: 178.18). A glycol ether derivative with a methoxyethoxy chain.
  • Metabolism : Similar to EAA, its ethyl ester would likely hydrolyze to the corresponding acid, which may exhibit delayed excretion due to longer ethoxy chains .

Metabolic and Toxicological Comparison

Metabolic Pathways

  • (2-Phenoxy)ethoxyacetic Acid Ethyl Ester: Expected to hydrolyze in vivo to phenoxyethoxyacetic acid, which may undergo further conjugation (e.g., glycine) or ether bond cleavage. Its excretion kinetics may resemble EAA, which has a biological half-life of 21–24 hours in humans .
  • Ethyl Ethoxyacetate : Rapidly hydrolyzed to EAA, with 23% recovery in urine after 42 hours in human studies. Conjugation with glycine is less prevalent in humans compared to rats .
  • Methyl Phenoxyacetate: Likely hydrolyzes to phenoxyacetic acid, but human excretion data are sparse.

Toxicity Profiles

  • Ethoxyacetic Acid (EAA): Linked to testicular atrophy, hematotoxicity, and developmental effects in rodents.
  • The phenoxy group may enhance lipid solubility, increasing tissue retention.
  • Methoxyacetic Acid (MAA): A metabolite of 2-methoxyethanol, causes similar toxicity to EAA but with faster urinary clearance (half-life ~8 hours in rats) .

Data Table: Key Properties of Comparable Compounds

Compound Molecular Formula Molecular Weight Synthesis Method Key Metabolite Excretion Half-Life (Human) Toxicity Notes
Ethoxyacetic Acid Ethyl Ester C6H12O3 132.16 Esterification of EAA with ethanol Ethoxyacetic Acid 21–24 hours Reproductive toxicity
Methyl Phenoxyacetate C9H10O3 166.18 Phenoxyacetic acid + methanol Phenoxyacetic Acid N/A Limited data
2-(2-Methoxyethoxy)ethoxyacetic Acid C7H14O5 178.18 Not detailed Methoxyethoxyacetic Acid ~8 hours (rat) Similar to EAA
(2-Phenoxy)ethoxyacetic Acid Ethyl Ester (Predicted) C12H16O4 236.25 Esterification of phenoxyethoxyacetic acid Phenoxyethoxyacetic Acid Estimated 24–48 hours Potential developmental risks

Key Research Findings and Gaps

  • Metabolism: While EAA excretion kinetics are well-characterized , data on phenoxyethoxyacetic acid are lacking. Its longer ethoxy chain may delay clearance, increasing toxicity risks.
  • Synthesis: Methods for phenoxyethoxyacetic acid derivatives need validation. and provide templates for esterification but require adaptation.

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